Solar-driven biocatalytic C-hydroxylation through direct transfer of photoinduced electrons†

Green Chemistry Pub Date: 2018-11-17 DOI: 10.1039/C8GC02398K

Abstract

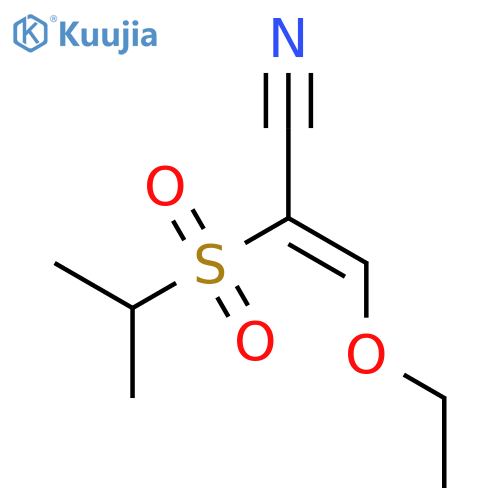

Despite the immense potential of P450s, the dependence on the nicotinamide cofactor (NADPH) and NADPH-P450 reductase (CPR) limits their employment in the chemical industry. Here, we present a visible light-driven platform for biocatalytic C-hydroxylation reactions using natural flavin molecules, especially flavin mononucleotide, as a photosensitizer. By employing visible light as a source of energy instead of the nicotinamide cofactor, the bacterial CYP102A1 heme domain was successfully applied for photobiocatalytic C-hydroxylation of 4-nitrophenol and lauric acid – in the absence of NADPH and CPR. We present a proof of concept that the photoactivation of flavins is productively coupled with the direct transfer of photoinduced electrons to the P450 heme iron, achieving photobiocatalytic C-hydroxylation reactions.

Recommended Literature

- [1] Dietary compound proanthocyanidins from Chinese bayberry (Myrica rubra Sieb. et Zucc.) leaves attenuate chemotherapy-resistant ovarian cancer stem cell traits via targeting the Wnt/β-catenin signaling pathway and inducing G1 cell cycle arrest

- [2] A biomimetic colorimetric logic gate system based on multi-functional peptide-mediated gold nanoparticle assembly†

- [3] Significance of π-bridge contribution in pyrido[3,4-b]pyrazine featured D–A–π–A organic dyes for dye-sensitized solar cells†

- [4] Graphene oxide wrapped hollow mesoporous carbon spheres as a dynamically bipolar host for lithium–sulfur batteries†

- [5] Back cover

- [6] Efficient production of lactic acid from sugars over Sn-Beta zeolite in water: catalytic performance and mechanistic insights†

- [7] Hydroxyl-containing non-viral lipidic gene vectors with macrocyclic polyamine headgroups†

- [8] Titanate@TiO2 core–shell nanobelts with an enhanced photocatalytic activity†

- [9] Influence of Y3+, Gd3+, and Lu3+ co-doping on the phase and luminescence properties of monoclinic Eu:LaVO4 particles†

- [10] Pt- and K-promoted supported gallia as a highly stable alternative catalyst for isobutane dehydrogenation†

Journal Name:Green Chemistry

Research Products

-

CAS no.: 131864-71-6

-

CAS no.: 10162-82-0

-

CAS no.: 11100-24-6